

In Vitro Characterization of VTP50469: A Technical Overview

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | VTP50469 | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is a critical driver for the maintenance of a leukemogenic gene expression program in MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias.[4][5] In vitro studies have demonstrated that VTP50469 effectively disrupts the Menin-MLL complex, leading to the suppression of MLL-fusion target gene expression, cell differentiation, and apoptosis in MLL-r leukemia cell lines.[6][7] This document provides a comprehensive overview of the in vitro characterization of VTP50469, including its biochemical potency, cellular activity, and mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Biochemical Activity

VTP50469 is a highly potent inhibitor of the Menin-MLL interaction, as determined by cell-free biochemical assays.[1]

| Compound | Target | Assay Type | Ki |
|----------|-----------------------|-----------------|-----------------|
| VTP50469 | Menin-MLL Interaction | Cell-free assay | 104 pM[1][2][7] |



Cellular Activity: Proliferation Inhibition

VTP50469 demonstrates potent and selective anti-proliferative activity against human leukemia cell lines harboring MLL rearrangements, while exhibiting minimal effects on cell lines with wild-type MLL.[8] The half-maximal inhibitory concentration (IC50) values were determined in various cell lines as summarized below.

| Cell Line | Subtype | MLL Status | IC50 (nM) |
|---------------|---------------|---------------|---------------|
| AML | | | |
| MOLM13 | AML | MLL-AF9 | 13[2][3] |
| THP1 | AML | MLL-AF9 | 37[2][3] |
| NOMO1 | AML | MLL-AF9 | 30[2][3] |
| ML2 | AML | MLL-AF6 | 16[2][3] |
| EOL1 | AML | MLL-AF9 | 20[2][3] |
| MV4;11 | AML | MLL-AF4 | 17[2][3] |
| ALL | | | |
| KOPN8 | B-ALL | MLL-AF4 | 15[2][3] |
| HB11;19 | B-ALL | MLL-ENL | 36[2][3] |
| SEMK2 | B-ALL | MLL-AF4 | 27[2][3] |
| RS4;11 | B-ALL | MLL-AF4 | 25[2][3] |
| Murine | | | |
| MLL-AF9 | AML | MLL-AF9 | 15[2][3] |
| Ewing Sarcoma | | | _ |
| Various | Ewing Sarcoma | Wild-Type MLL | > 3000[9][10] |

Mechanism of Action





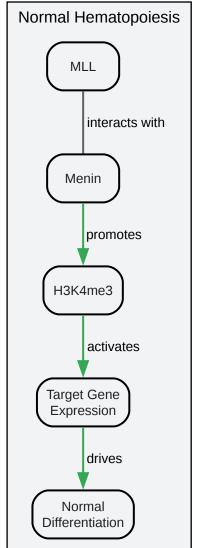


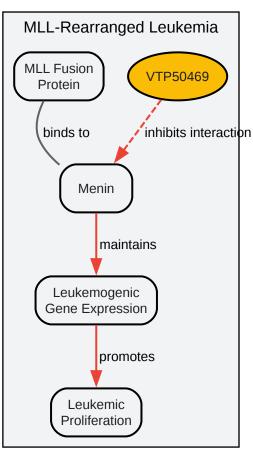
VTP50469 acts by disrupting the critical interaction between Menin and the MLL fusion protein. This disruption leads to a cascade of downstream events that ultimately result in the inhibition of leukemic cell growth.

Signaling Pathway

The binding of **VTP50469** to Menin prevents its association with the MLL fusion protein on the chromatin. This leads to the displacement of the MLL-fusion complex from target gene promoters, resulting in the downregulation of key leukemogenic genes such as HOXA9 and MEIS1.[6] The subsequent changes in gene expression induce cell cycle arrest, differentiation, and ultimately, apoptosis.[2][6]

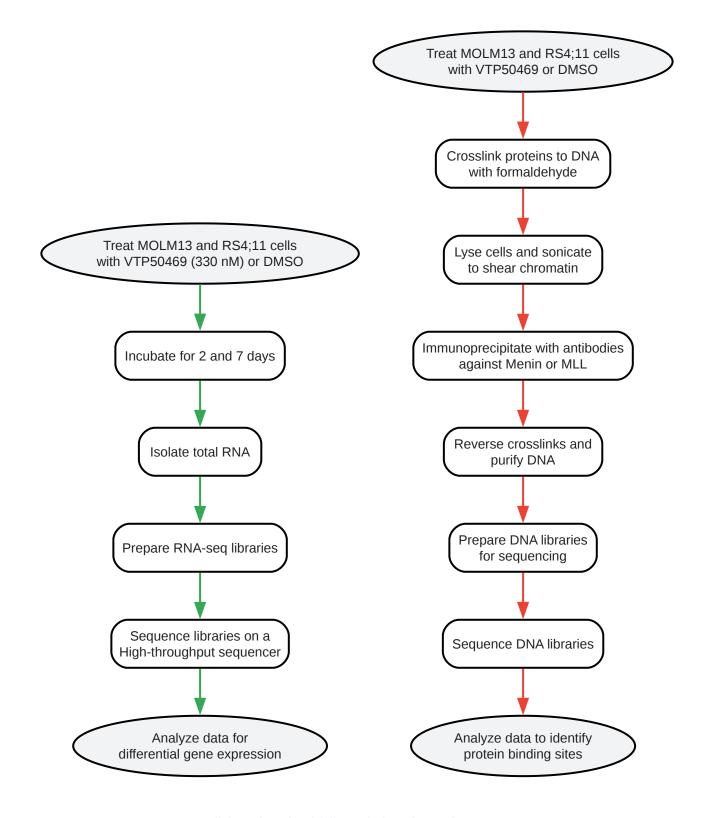












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